molecular formula C24H20N2O4 B13518276 6-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylic acid

6-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylic acid

Cat. No.: B13518276
M. Wt: 400.4 g/mol
InChI Key: NENIOFAMPSLBAQ-UHFFFAOYSA-N
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Description

6-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to a tetrahydro-naphthyridine carboxylic acid core. This compound is significant in organic synthesis, particularly in peptide chemistry, due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylic acid typically involves multiple steps:

    Formation of the Tetrahydro-Naphthyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable dicarbonyl compound under acidic or basic conditions.

    Introduction of the Carboxylic Acid Group: This step often involves carboxylation reactions, where the intermediate is treated with carbon dioxide or a carboxylating agent.

    Attachment of the Fmoc Group: The final step involves the protection of the amine group with the Fmoc group. This is typically done using Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for the addition of reagents and monitoring of reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydro-naphthyridine ring, leading to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amine group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Piperidine or other secondary amines are typically used to remove the Fmoc group.

Major Products

    Oxidation Products: Oxidized derivatives of the tetrahydro-naphthyridine ring.

    Reduction Products: Alcohols or amines derived from the reduction of carbonyl groups.

    Substitution Products: Deprotected amines ready for further functionalization.

Scientific Research Applications

Chemistry

In chemistry, 6-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylic acid is used as a building block in the synthesis of complex organic molecules. Its Fmoc group is particularly useful in peptide synthesis, where it serves as a protecting group for amines.

Biology

In biological research, this compound can be used to synthesize peptide-based probes and inhibitors that target specific proteins or enzymes. Its stability and reactivity make it suitable for creating bioactive molecules.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. They can be used to develop new drugs or as intermediates in the synthesis of pharmacologically active compounds.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its role in peptide synthesis makes it valuable for the pharmaceutical industry.

Mechanism of Action

The mechanism of action of compounds derived from 6-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylic acid depends on their specific structure and target. Generally, these compounds interact with biological molecules through hydrogen bonding, hydrophobic interactions, and covalent bonding. The Fmoc group can be removed to expose reactive amine groups, which can then interact with target proteins or enzymes, inhibiting their function or altering their activity.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Lysine: Another Fmoc-protected amino acid used in peptide synthesis.

    Fmoc-Arginine: Similar in function, used for protecting the guanidino group in peptide synthesis.

    Fmoc-Glycine: A simpler Fmoc-protected amino acid used in peptide synthesis.

Uniqueness

6-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylic acid is unique due to its tetrahydro-naphthyridine core, which provides additional sites for functionalization and potential biological activity. This makes it more versatile compared to simpler Fmoc-protected amino acids.

Properties

Molecular Formula

C24H20N2O4

Molecular Weight

400.4 g/mol

IUPAC Name

6-(9H-fluoren-9-ylmethoxycarbonyl)-7,8-dihydro-5H-1,6-naphthyridine-2-carboxylic acid

InChI

InChI=1S/C24H20N2O4/c27-23(28)22-10-9-15-13-26(12-11-21(15)25-22)24(29)30-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,20H,11-14H2,(H,27,28)

InChI Key

NENIOFAMPSLBAQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1N=C(C=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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